molecular formula C10H11N B099942 1-Methyl-2H-quinoline CAS No. 16021-60-6

1-Methyl-2H-quinoline

Cat. No. B099942
CAS RN: 16021-60-6
M. Wt: 145.2 g/mol
InChI Key: VORLTHPZWVELIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2H-quinoline, also known as 2-Methylquinoline or Quinaldine, is an organic compound with the formula CH3C9H6N . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes . It is a colorless oil but commercial samples can appear colored .


Synthesis Analysis

Quinaldine is recovered from coal tar . It can be prepared from aniline and paraldehyde via Skraup synthesis or from aniline and crotonaldehyde via Doebner-von Miller variation of the Skraup reaction . Hydrogenation of quinaldine gives 2-methyltetrahydroquinoline . This reduction can be conducted enantioselectively . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .


Molecular Structure Analysis

Quinoline 1 or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .


Physical And Chemical Properties Analysis

Quinaldine has a molar mass of 143.19 g/mol . It appears as a colorless oil . It has a density of 1.058 g/cm3 . It has a melting point of -2 °C and a boiling point of 248 °C . It is insoluble in water .

Scientific Research Applications

Mutagenicity Studies

1-Methyl-2H-quinoline and its derivatives have been studied for their mutagenic properties. For instance, the derivative 2-amino-3-methylimidazo[4,5-f]quinoline, isolated from broiled sardines, has shown significant mutagenic effects. This study highlighted how the introduction of methyl groups at specific positions can influence mutagenicity in these compounds (Nagao et al., 1981).

Spectroscopic and Structural Analysis

Quinoline derivatives have been the subject of extensive spectroscopic and structural analysis. A study on 2-chloro-3-methylquinoline used various spectroscopic techniques and molecular docking analysis to understand its structure and potential pharmaceutical applications (Kose, Atac, & Bardak, 2018).

Chemistry Education

1-Methyl-2H-quinoline and related compounds have been used as subjects in educational settings to teach advanced NMR spectroscopy techniques. The synthesis and characterization of these compounds are seen as valuable for educational purposes (Mitra, Assarpour, Seaton, & Williamson, 2002).

Anticancer Research

Quinoline compounds, including 1-Methyl-2H-quinoline derivatives, have shown promise in anticancer research. They have been investigated for their potential to inhibit DNA topoisomerase II, a key target in cancer therapy (Peczyńska-Czoch, Pognan, Kaczmarek, & Boratýnski, 1994).

Drug Discovery

Quinolines have been recognized as a "privileged scaffold" in drug discovery, especially in anticancer and antimicrobial applications. The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives (Solomon & Lee, 2011).

Antibacterial Activity

The antibacterial properties of quinoline derivatives have been a subject of research. A study on 2-chloro-7-methyl-3-((4-((p-tolyloxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) quinoline explored its crystal structure and reported on its moderate antibacterial activity (Ghosh, Pal, Praveena, & Mareddy, 2020).

Catalysis and Chemical Reactions

Quinoline derivatives have been utilized in studies exploring catalysis and chemical reactions. For instance, chiral cationic ruthenium catalysts were used for the enantioselective hydrogenation of quinolines (Wang et al., 2011).

Parkinson's Disease Research

A natural quinoline alkaloid isolated from a deep-sea-derived fungus showed potential as a therapeutic agent for Parkinson's disease (Lee, Yang, Cha, & Han, 2022).

Photochemical Reactivity

Studies have explored the photochemical reactivity of quinoline derivatives, providing insights into their potential applications in various fields (Ono & Hata, 1983).

Nanomaterial Synthesis

Quinolines, including 1-Methyl-2H-quinoline, have been synthesized with the aid of nanomaterials, enhancing yields and reducing reaction times, which is significant for bulk drug production (Chandrappa, Swathi, Kumar, & Pullela, 2020).

Safety and Hazards

The safety data sheet for quinoline indicates that it is classified as a hazard under GHS labelling . The hazard statements include H302, H312, H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P312, P322, P330, P337+P313, P363, P501 .

Future Directions

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

1-methyl-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORLTHPZWVELIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538914
Record name 1-Methyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2H-quinoline

CAS RN

16021-60-6
Record name 1-Methyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2H-quinoline
Reactant of Route 2
1-Methyl-2H-quinoline
Reactant of Route 3
1-Methyl-2H-quinoline
Reactant of Route 4
1-Methyl-2H-quinoline
Reactant of Route 5
1-Methyl-2H-quinoline
Reactant of Route 6
1-Methyl-2H-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.